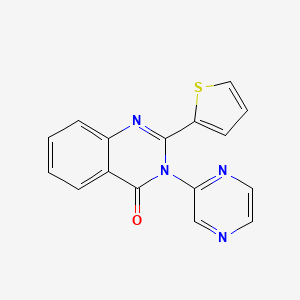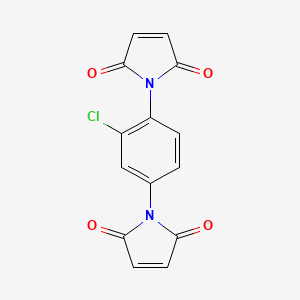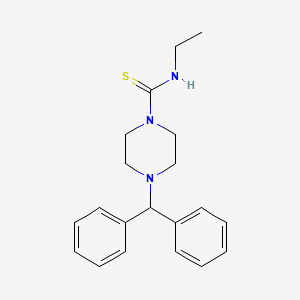![molecular formula C17H18ClN3OS B5765603 4-tert-butyl-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5765603.png)
4-tert-butyl-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as TAK-659 and has been found to have promising properties in the field of cancer research.
Mécanisme D'action
TAK-659 works by inhibiting the activity of enzymes that are involved in the signaling pathways of cancer cells. It specifically targets the Bruton's tyrosine kinase (BTK) enzyme, which is involved in the survival and proliferation of cancer cells. By inhibiting this enzyme, TAK-659 can induce apoptosis (programmed cell death) in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells and prevent their growth and proliferation. TAK-659 has also been found to have anti-inflammatory effects and can reduce the production of cytokines that are involved in the inflammatory response. Additionally, TAK-659 can modulate the immune system and enhance the activity of immune cells such as T cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TAK-659 in lab experiments include its specificity and potency against cancer cells. It can be used to study the mechanisms of cancer cell growth and proliferation and can be a potential target for the development of new cancer therapies. The limitations of using TAK-659 include its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration methods for TAK-659.
Orientations Futures
There are several future directions for the study of TAK-659. One potential direction is the development of new cancer therapies that target the BTK enzyme. TAK-659 can also be used to study the mechanisms of cancer cell signaling pathways and the development of drug resistance. Additionally, TAK-659 can be studied for its potential applications in other diseases such as autoimmune disorders and inflammatory diseases.
Conclusion:
In conclusion, TAK-659 is a promising compound that has potential applications in cancer research. It works by inhibiting the activity of the BTK enzyme and can induce apoptosis in cancer cells. TAK-659 has various biochemical and physiological effects and can be a potential target for the development of new cancer therapies. Further studies are needed to determine the optimal dosage and administration methods for TAK-659 and to explore its potential applications in other diseases.
Méthodes De Synthèse
TAK-659 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of reagents such as 4-tert-butylbenzoyl chloride, 5-chloro-2-pyridinamine, and carbon disulfide. The final product is then purified using various methods such as column chromatography.
Applications De Recherche Scientifique
TAK-659 has been studied for its potential applications in cancer research. It has been found to have inhibitory effects on certain enzymes that are involved in the growth and proliferation of cancer cells. TAK-659 has been shown to be effective against various types of cancer cells, including lymphoma, leukemia, and multiple myeloma.
Propriétés
IUPAC Name |
4-tert-butyl-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c1-17(2,3)12-6-4-11(5-7-12)15(22)21-16(23)20-14-9-8-13(18)10-19-14/h4-10H,1-3H3,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCHTDHNDOYAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5765525.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5765531.png)
![1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5765533.png)
![1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one](/img/structure/B5765548.png)









![1-[(4-tert-butylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5765627.png)